N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIRYAOSDCTYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anxiolytic and anticonvulsant drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide and related compounds:
Pharmacokinetic and Stability Profiles
- Target Compound vs. R004 : Both share an oxazole-carboxamide core, but R004’s trifluoromethyl and methoxy groups enhance metabolic stability compared to the target’s bromo and chlorobenzoyl groups. However, R004’s amide bond is prone to enzymatic hydrolysis, necessitating sample acidification during bioanalysis . The target compound’s electron-withdrawing substituents may accelerate hydrolysis, reducing plasma stability.
- Target Compound vs. SSAA09E2 : SSAA09E2’s piperazine group facilitates polar interactions (e.g., hydrogen bonding), as evidenced by its high vibrational frequency (288 1/cm) in thermodynamic studies . The target’s chlorobenzoyl group may instead favor hydrophobic binding but lacks direct evidence of comparable hydrogen-bonding efficacy.
Pharmacological Activity
- R004: Demonstrates potent PAR-2 inhibition and anti-inflammatory effects in formaldehyde-induced edema models, outperforming diclofenac sodium .
- SSAA09E2 : Exhibits antiviral activity via interactions with the SARS-CoV-2 TMH junction, highlighting the role of oxazole-carboxamide derivatives in targeting viral proteases .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H12BrClN2O3. Its structure features an oxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with oxazole moieties exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against E. coli |
|---|---|---|
| 1 | 1.6 | 20 |
| 2 | 0.8 | 15 |
| This compound | TBD | TBD |
Data from multiple studies indicate varying levels of efficacy against different strains of bacteria and fungi.
Anti-inflammatory Activity
Research has shown that oxazole derivatives can possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Study: In Vivo Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of various oxazole derivatives, this compound was tested for its ability to reduce edema in murine models. The compound demonstrated a significant reduction in paw swelling compared to the control group.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Prostacyclin Receptor Antagonism : Similar compounds have been identified as antagonists to prostacyclin receptors (IP), which play a crucial role in vascular biology and inflammation.
- Aryl Hydrocarbon Receptor (AHR) Modulation : Some derivatives have shown potential as AHR agonists, which are implicated in various diseases including cancer and autoimmune disorders.
Research Findings
A comprehensive review highlighted the therapeutic potential of oxazole-based compounds across multiple disease models, indicating that modifications to the oxazole ring can enhance biological activity.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
